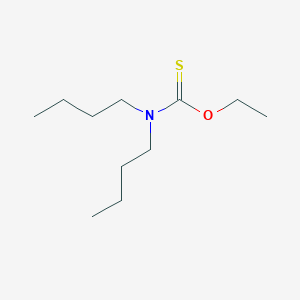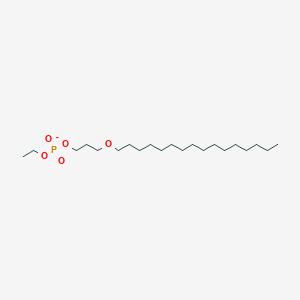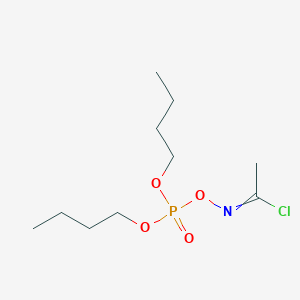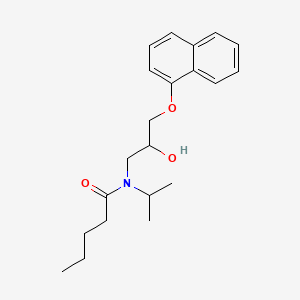
N-Valeroylpropranolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Valeroylpropranolol is a derivative of propranolol, a non-selective beta-adrenergic antagonist commonly used to treat hypertension, angina, and other cardiovascular conditions. The addition of the valeroyl group to propranolol modifies its chemical properties, potentially altering its pharmacokinetics and pharmacodynamics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Valeroylpropranolol typically involves the acylation of propranolol with valeric acid. This reaction can be carried out using various acylating agents such as valeroyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
N-Valeroylpropranolol can undergo various chemical reactions, including:
Oxidation: The valeroyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the valeroyl group, reverting to propranolol.
Substitution: The valeroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides and anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Valeric acid derivatives.
Reduction: Propranolol.
Substitution: Various acylated propranolol derivatives.
科学的研究の応用
N-Valeroylpropranolol has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acylation on beta-blockers.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its modified pharmacokinetic properties, which may offer advantages over propranolol in certain therapeutic contexts.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
N-Valeroylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The valeroyl group may influence the compound’s ability to cross cell membranes and its interaction with metabolic enzymes, potentially altering its duration of action and bioavailability. The primary molecular targets are beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.
類似化合物との比較
Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
Atenolol: A selective beta-1 adrenergic antagonist.
Metoprolol: Another selective beta-1 adrenergic antagonist.
Uniqueness
N-Valeroylpropranolol is unique due to the presence of the valeroyl group, which may confer different pharmacokinetic properties compared to other beta-blockers. This modification can potentially lead to improved therapeutic profiles, such as longer duration of action or reduced side effects.
特性
CAS番号 |
111399-16-7 |
|---|---|
分子式 |
C21H29NO3 |
分子量 |
343.5 g/mol |
IUPAC名 |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C21H29NO3/c1-4-5-13-21(24)22(16(2)3)14-18(23)15-25-20-12-8-10-17-9-6-7-11-19(17)20/h6-12,16,18,23H,4-5,13-15H2,1-3H3 |
InChIキー |
HRNVFJVOWMQWAB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
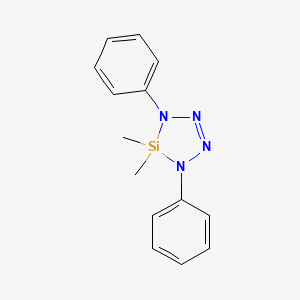
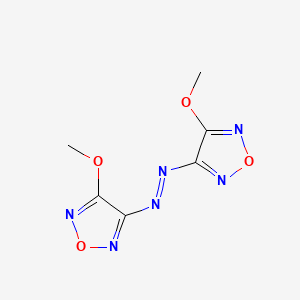
![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)
